(+/-)10(11)-EpDPA
(+/-)10(11)-EpDPA
Cytochrome P450 metabolism of polyunsaturated fatty acids produces numerous bioactive epoxide regioisomers. (±)10(11)-EpDPA is a docosahexaenoic acid (DHA; Item No. 90310) epoxygenase metabolite, derived via epoxidation of the 10,11-double bond of DHA. It has been detected in rat brain and spinal cord, as well as human serum, and acts as a substrate for soluble epoxide hydrolase with a Km value of 5.1 µM. (±)10(11)-EpDPA and other epoxy metabolites of DHA are reported to demonstrate antihyperalgesic activity in inflammatory and neuropathic pain models and to potently inhibit angiogenesis and tumor growth in in vitro assays.
Brand Name:
Vulcanchem
CAS No.:
895127-65-8
VCID:
VC0131058
InChI:
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-11-14-17-20-21(25-20)18-15-12-9-10-13-16-19-22(23)24/h3-4,6-7,10-15,20-21H,2,5,8-9,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,13-10-,14-11-,15-12-/t20-,21+/m1/s1
SMILES:
CCC=CCC=CCC=CCC1C(O1)CC=CCC=CCCC(=O)O
Molecular Formula:
C22H32O3
Molecular Weight:
344.5
(+/-)10(11)-EpDPA
CAS No.: 895127-65-8
Cat. No.: VC0131058
Molecular Formula: C22H32O3
Molecular Weight: 344.5
* For research use only. Not for human or veterinary use.
Specification
| Description | Cytochrome P450 metabolism of polyunsaturated fatty acids produces numerous bioactive epoxide regioisomers. (±)10(11)-EpDPA is a docosahexaenoic acid (DHA; Item No. 90310) epoxygenase metabolite, derived via epoxidation of the 10,11-double bond of DHA. It has been detected in rat brain and spinal cord, as well as human serum, and acts as a substrate for soluble epoxide hydrolase with a Km value of 5.1 µM. (±)10(11)-EpDPA and other epoxy metabolites of DHA are reported to demonstrate antihyperalgesic activity in inflammatory and neuropathic pain models and to potently inhibit angiogenesis and tumor growth in in vitro assays. |
|---|---|
| CAS No. | 895127-65-8 |
| Molecular Formula | C22H32O3 |
| Molecular Weight | 344.5 |
| IUPAC Name | (4Z,7Z)-9-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]nona-4,7-dienoic acid |
| Standard InChI | InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-11-14-17-20-21(25-20)18-15-12-9-10-13-16-19-22(23)24/h3-4,6-7,10-15,20-21H,2,5,8-9,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,13-10-,14-11-,15-12-/t20-,21+/m1/s1 |
| Standard InChI Key | YYZNJWZRJUGQCW-VABGYXHOSA-N |
| SMILES | CCC=CCC=CCC=CCC1C(O1)CC=CCC=CCCC(=O)O |
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